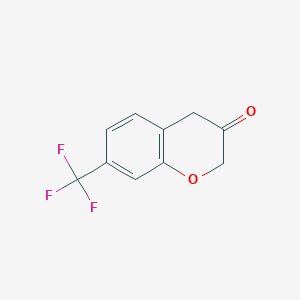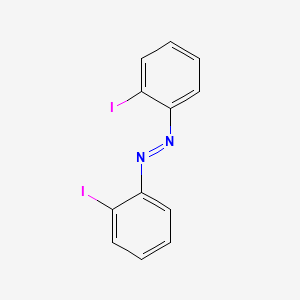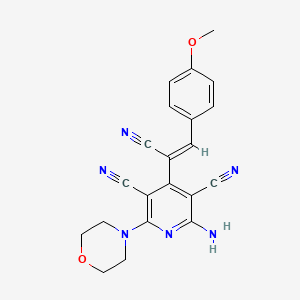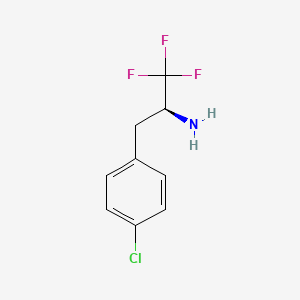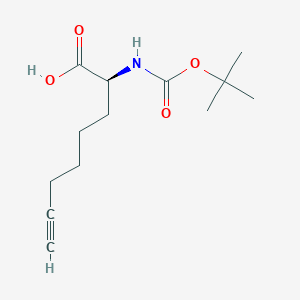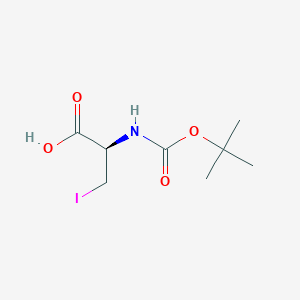
N-Boc-3-iodo-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-3-iodo-L-alanine, also known as N-(tert-Butoxycarbonyl)-3-iodo-L-alanine, is a derivative of the amino acid alanine. It is characterized by the presence of an iodine atom at the beta position and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is widely used in organic synthesis, pharmaceuticals, and agrochemicals due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Boc-3-iodo-L-alanine can be synthesized through several methods. One common approach involves the iodination of Boc-protected L-alanine. The reaction typically uses iodine and a suitable oxidizing agent, such as sodium iodide, in the presence of a solvent like acetonitrile. The reaction is carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale iodination reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to control reaction parameters. This ensures consistent product quality and minimizes waste .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-3-iodo-L-alanine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling: Palladium catalysts are typically used in coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted alanine derivatives, while coupling reactions can produce complex organic molecules with potential pharmaceutical applications .
Applications De Recherche Scientifique
N-Boc-3-iodo-L-alanine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for various diseases.
Industry: This compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-Boc-3-iodo-L-alanine involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the Boc protecting group. The iodine atom can undergo substitution reactions, while the Boc group provides stability and protection to the amino group during synthetic processes. These properties make it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-3-iodo-D-alanine: A stereoisomer of N-Boc-3-iodo-L-alanine with similar chemical properties but different biological activity.
N-Boc-3-amino-tyrosine methyl ester: Another Boc-protected amino acid derivative used in peptide synthesis.
This compound benzyl ester: A derivative with a benzyl ester group instead of a methyl ester
Uniqueness
This compound is unique due to its specific combination of the iodine atom and the Boc protecting group, which provides both reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
Propriétés
| 773128-24-8 | |
Formule moléculaire |
C8H14INO4 |
Poids moléculaire |
315.11 g/mol |
Nom IUPAC |
(2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C8H14INO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1 |
Clé InChI |
VPJPNDRAPYPUPA-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CI)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CI)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12849111.png)


![Methyl 4-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12849134.png)

